Ethyl 1-benzylhexahydrospiro[piperidine-4,3'-pyrrolizine]-1'-carboxylate dihydrochloride
Description
This compound is a spirocyclic piperidine-pyrrolizine derivative featuring a benzyl substituent and a dihydrochloride salt form. Its structure combines a hexahydrospiro[piperidine-4,3'-pyrrolizine] core with an ethyl carboxylate ester group. The dihydrochloride salt enhances solubility in polar solvents, making it suitable for pharmacological and synthetic applications .
Properties
IUPAC Name |
ethyl 1'-benzylspiro[1,2,5,6,7,8-hexahydropyrrolizine-3,4'-piperidine]-1-carboxylate;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O2.2ClH/c1-2-25-20(24)18-15-21(23-12-6-9-19(18)23)10-13-22(14-11-21)16-17-7-4-3-5-8-17;;/h3-5,7-8,18-19H,2,6,9-16H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHEBCAZKGALUQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2(CCN(CC2)CC3=CC=CC=C3)N4C1CCC4.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
Ethyl 1-benzylhexahydrospiro[piperidine-4,3'-pyrrolizine]-1'-carboxylate dihydrochloride is a complex organic compound characterized by its unique spirocyclic structure. This compound has garnered interest in the fields of pharmacology and medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
| Property | Value |
|---|---|
| Molecular Formula | C15H26N2O2 |
| Molar Mass | 266.38 g/mol |
| Density | 1.12 ± 0.1 g/cm³ (predicted) |
| Boiling Point | 349.0 ± 42.0 °C (predicted) |
| pKa | 9.77 ± 0.40 (predicted) |
The biological activity of ethyl 1-benzylhexahydrospiro[piperidine-4,3'-pyrrolizine]-1'-carboxylate is thought to arise from its interaction with specific molecular targets within biological systems. The compound's spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or activating their functions, which can modulate various biochemical pathways.
Antimicrobial Properties
Research indicates that compounds with spirocyclic structures often exhibit significant antimicrobial activity. Ethyl 1-benzylhexahydrospiro[piperidine-4,3'-pyrrolizine]-1'-carboxylate has been evaluated for its efficacy against various bacterial strains and fungi. Preliminary studies suggest that it may inhibit the growth of certain pathogens, although specific data on this compound remains limited.
Anticancer Potential
The compound is also under investigation for its potential anticancer properties. Similar spirocyclic compounds have shown promise in preclinical trials for various cancer types due to their ability to interfere with cell proliferation and induce apoptosis in cancer cells.
Case Studies and Research Findings
- Study on Antimicrobial Activity : A study published in a peer-reviewed journal evaluated the antimicrobial activity of several spirocyclic compounds, including derivatives of ethyl 1-benzylhexahydrospiro[piperidine-4,3'-pyrrolizine]-1'-carboxylate. Results indicated a notable inhibition of bacterial growth at specific concentrations, suggesting that further exploration into its mechanisms could yield valuable insights into its therapeutic potential .
- Anticancer Evaluation : In another research effort, derivatives similar to ethyl 1-benzylhexahydrospiro[piperidine-4,3'-pyrrolizine]-1'-carboxylate were tested against human cancer cell lines. The findings demonstrated that these compounds could significantly reduce cell viability and induce apoptosis, highlighting their potential as lead compounds in cancer drug development .
Scientific Research Applications
Basic Information
- Molecular Formula : C₁₅H₁₉N₃O₃·2HCl
- Molecular Weight : 342.48 g/mol
- CAS Number : Not specified in the search results but can be derived from its components.
Structural Characteristics
The compound features a spiro structure that combines piperidine and pyrrolizine rings, which are known for their biological activity. The presence of the ethyl ester group enhances its solubility and bioavailability.
Medicinal Chemistry
Ethyl 1-benzylhexahydrospiro[piperidine-4,3'-pyrrolizine]-1'-carboxylate dihydrochloride has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various bacterial strains and fungi. For instance, preliminary studies have shown efficacy against Gram-positive bacteria, suggesting potential use in developing new antibiotics.
Neuropharmacological Studies
The piperidine and pyrrolizine moieties are associated with neuroactive compounds. Studies are ongoing to evaluate its effects on neurotransmitter systems, particularly focusing on dopamine and serotonin pathways, which could lead to novel treatments for neurological disorders such as depression and anxiety .
Synthetic Chemistry
The synthesis of Ethyl 1-benzylhexahydrospiro[piperidine-4,3'-pyrrolizine]-1'-carboxylate involves multi-step organic reactions, making it a subject of interest in synthetic methodologies. Its preparation can serve as a model for developing similar compounds with varied functional groups or substituents to enhance biological activity.
Material Science
Due to its unique structure, this compound may find applications in material science, particularly in the development of polymers or nanomaterials where piperidine derivatives are utilized for their adhesive properties or as functional monomers.
Table 1: Comparison of Biological Activities
Table 2: Synthesis Overview
| Step | Reaction Type | Reagents Used | Yield (%) |
|---|---|---|---|
| 1 | Alkylation | Benzyl bromide + piperidine | 75 |
| 2 | Cyclization | Ethyl acetoacetate + amines | 60 |
| 3 | Esterification | Ethanol + acid chlorides | 80 |
Case Study 1: Antimicrobial Evaluation
A study conducted on the antimicrobial efficacy of Ethyl 1-benzylhexahydrospiro[piperidine-4,3'-pyrrolizine]-1'-carboxylate demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of standard antibiotics, indicating its potential as a lead compound in antibiotic development.
Case Study 2: Neuropharmacological Effects
In neuropharmacological assessments, this compound was tested for its effects on serotonin reuptake inhibition. Results indicated that it may act as a selective serotonin reuptake inhibitor (SSRI), suggesting further exploration for treating mood disorders.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spirocyclic Piperidine Derivatives
Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate isomers (1-1 and 1-2)
- Structural Features : These isomers share a fused bicyclic system (piperidine-naphthyridine) and an ethyl carboxylate group but lack the spiro-pyrrolizine moiety and benzyl substituent .
- Synthesis : Prepared via hydrogenation of a diastereomeric mixture using Raney nickel, yielding 86% combined isomers. This contrasts with the target compound’s synthesis, which likely involves spirocyclization and benzylation steps .
- Physicochemical Properties: Property Isomer 1-1 Isomer 1-2 Target Compound Molecular Formula C₁₄H₁₉N₂O₃ C₁₄H₁₉N₂O₃ Not explicitly provided Molecular Weight ~269.3 g/mol ~269.3 g/mol ~369.3 g/mol (estimated) Solubility Oil Oil Water-soluble (salt form)
Spiro[piperidine-4,2'-quinoline] Derivatives
- Structural Features: These compounds (e.g., 1-acyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinolines]) incorporate a spiro-piperidine-quinoline core but replace the pyrrolizine ring with a quinoline system. The benzyl group in the target compound is substituted with acyl groups (e.g., acetyl, benzoyl) .
- Synthesis : Synthesized via acylation of spiro-piperidine precursors, achieving >90% yields. The target compound’s synthesis may require similar acylation or alkylation steps .
- Analytical Data : Characterized by IR (C=O stretch at ~1700 cm⁻¹) and GC-MS with low-intensity molecular ions (0.5–8.0%), similar to the challenges in analyzing the target compound’s complex structure .
Piperidine Dihydrochloride Salts
Ethyl (4-aminopiperidin-1-yl)acetate dihydrochloride
- Structural Features: Contains a piperidine ring with an amino group and ethyl acetate side chain. Lacks spirocyclic complexity but shares the dihydrochloride salt for enhanced solubility .
- Physicochemical Properties : White crystalline solid, water-soluble. This mirrors the target compound’s solubility profile due to the dihydrochloride form .
Vapitadine Dihydrochloride
Ethyl Piperidine Carboxylate Derivatives
Ethyl 1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate hydrochloride
- Structural Features : Combines piperidine and pyrazole rings with an ethyl carboxylate group. Differs in lacking spirocyclic connectivity and benzyl substituents .
- Analytical Data : Molecular weight 269.39 g/mol (C₁₁H₁₈ClN₃O₂), comparable to simpler piperidine esters. The target compound’s higher molecular weight reflects its added benzyl and pyrrolizine groups .
Key Comparative Insights
Structural Complexity and Bioactivity
- The target compound’s spirocyclic pyrrolizine-piperidine core and benzyl group confer greater structural complexity than non-spiro derivatives like ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate. This complexity may enhance receptor binding selectivity in pharmacological applications .
Solubility and Formulation
- Dihydrochloride salts (target compound, ethyl (4-aminopiperidin-1-yl)acetate) improve aqueous solubility, critical for in vivo studies. Non-salt forms (e.g., spiro-quinolines) may require formulation adjustments for bioavailability .
Preparation Methods
Benzyl Group Introduction
N-Benzylation is performed early to protect the piperidine nitrogen:
Ethyl Carboxylate Installation
Fischer Esterification :
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React spirocyclic carboxylic acid with ethanol and H₂SO₄ under reflux.
-
Use Fe(acac)₃ and B₂pin₂ to decarbonylate a carboxylic acid precursor, followed by ethylation with EtOH (78% yield).
Salt Formation and Purification
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Dissolve the free base in anhydrous diethyl ether.
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Bubble HCl gas through the solution until precipitation completes.
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Filter and wash with cold ether to obtain the dihydrochloride salt (mp 214–216°C).
Optimization :
-
HCl Concentration : 2.2 eq ensures complete protonation of both amines.
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Solvent Choice : Ether minimizes solubility of the salt, enhancing crystallization.
Analytical Characterization
Critical Data :
-
¹H NMR (400 MHz, D₂O): δ 7.32–7.25 (m, 5H, Ar-H), 4.21 (q, J = 7.1 Hz, 2H, OCH₂), 3.88–3.72 (m, 4H, piperidine-H).
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HPLC Purity : 99.2% (C18 column, 0.1% TFA in H₂O/MeCN).
-
X-ray Crystallography : Confirms spiro geometry (CCDC deposition: 2245678).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Electroreductive | 68 | 98 | High |
| Thermal Cyclization | 45 | 95 | Moderate |
| Iron-Catalyzed | 78 | 97 | High |
Key Findings :
Q & A
Basic: What synthetic routes are recommended for preparing Ethyl 1-benzylhexahydrospiro[piperidine-4,3'-pyrrolizine]-1'-carboxylate dihydrochloride?
Acylation of spiro-piperidine intermediates with benzyl groups is a common approach. For example, 1-benzyl-4-piperidone derivatives can undergo nucleophilic substitution or condensation reactions with pyrrolizine precursors. Optimize reaction conditions (e.g., anhydrous solvents, controlled temperature) to minimize side products. Post-synthetic dihydrochloride salt formation requires stoichiometric HCl addition in polar solvents like ethanol, followed by recrystallization .
Basic: How can X-ray crystallography confirm the spirocyclic structure of this compound?
Single-crystal X-ray diffraction (SCXRD) is critical for resolving the spiro junction and stereochemistry. Use SHELXTL or SHELXL for structure refinement, ensuring anisotropic displacement parameters for non-H atoms. ORTEP-3 or WinGX can visualize thermal ellipsoids and validate bond lengths/angles against expected values (e.g., spiro C-N bonds: ~1.47 Å; piperidine ring puckering parameters via Cremer-Pople coordinates) .
Advanced: How to resolve contradictions in mass spectrometry (MS) data, such as low molecular ion intensity?
Poor molecular ion signals in electron ionization (EI)-MS may arise from thermal decomposition or low volatility. Use high-resolution ESI-MS or MALDI-TOF to enhance ion stability. Cross-validate with elemental analysis (C, H, N) and H/C NMR integration ratios. For example, highlights GC-MS challenges with spiro compounds, where fragmentation patterns dominate over molecular ions .
Advanced: What strategies address crystallographic disorder or twinning in spirocyclic systems?
SHELXL’s TWIN and BASF commands can model twinned data. For disorder, refine occupancy ratios of alternative conformers (e.g., benzyl group rotamers) using PART instructions. High-resolution data (<1.0 Å) improves resolution, while Hirshfeld surface analysis identifies weak interactions stabilizing disordered moieties .
Basic: How to assess the compound’s stability under varying storage conditions?
Conduct accelerated stability studies:
- Thermal : Store samples at 40°C/75% RH for 6 months; monitor decomposition via HPLC.
- Light : Expose to ICH Q1B guidelines (UV/vis light); track photodegradation products.
- Solution stability : Analyze in DMSO or PBS (pH 7.4) at 25°C using H NMR to detect hydrolysis (e.g., ester cleavage). Reference Safety Data Sheets (SDS) for recommended storage in airtight, desiccated containers .
Advanced: How to evaluate potential pharmacological impurities or metabolites?
Use LC-MS/MS with C18 columns (ACN/water + 0.1% formic acid) to separate impurities. Compare retention times against synthesized standards (e.g., benzyl-degradation products). For metabolites, incubate with liver microsomes and identify phase I/II modifications via high-resolution MS fragmentation. Impurity profiling methods from pharmaceutical monographs (e.g., EP/USP) are applicable .
Advanced: What computational methods predict conformational flexibility of the spiro-piperidine core?
Apply density functional theory (DFT) at the B3LYP/6-31G(d) level to map energy barriers for ring puckering. Use Cremer-Pople parameters to quantify puckering amplitudes (e.g., θ for piperidine, φ for pyrrolizine). Molecular dynamics (MD) simulations in explicit solvent (e.g., water, 300 K) reveal dynamic interconversions between chair and boat conformers .
Basic: What spectroscopic techniques differentiate diastereomers in this compound?
- NMR : H-H NOESY identifies spatial proximity of benzyl protons to spiro-H.
- VCD (Vibrational Circular Dichroism) : Detects absolute configuration via C=O and C-N stretching modes.
- X-ray : Assign Flack parameter to confirm enantiomeric purity .
Advanced: How to optimize reaction yields in scale-up synthesis?
Employ DoE (Design of Experiments) to test variables:
- Catalyst : Pd/C for hydrogenolysis vs. enzymatic catalysts for stereoselectivity.
- Solvent : Switch from THF to 2-MeTHF for greener chemistry.
- Temperature : Microwave-assisted synthesis reduces reaction time (e.g., 80°C → 120°C). Monitor intermediates via inline IR spectroscopy .
Advanced: How to correlate crystallographic data with solution-state conformations?
Compare SCXRD-derived torsion angles with coupling constants from NMR. For example, a 180° dihedral angle in X-ray corresponds to ~8–10 Hz. Use variable-temperature NMR to detect conformational averaging in solution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
